

Navigating the Synthesis and Supply of 2-Bromo-4-hydroxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-hydroxybenzaldehyde

Cat. No.: B1278919

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A comprehensive technical guide has been compiled to address the commercial availability, synthesis, and potential applications of the chemical intermediate, **2-Bromo-4-hydroxybenzaldehyde** (CAS No. 22532-60-1). This document serves as a vital resource for researchers, scientists, and professionals in the drug development sector, providing in-depth data and methodologies crucial for its application in organic synthesis and medicinal chemistry.

2-Bromo-4-hydroxybenzaldehyde is an aromatic compound recognized for its utility as a building block in the creation of more complex molecules, particularly heterocyclic compounds. [1] Its molecular structure, featuring bromine, hydroxyl, and aldehyde functional groups, offers multiple reaction sites for synthetic transformations. The compound is commercially available from a range of chemical suppliers.

Commercial Availability and Physical Properties

A survey of prominent chemical suppliers reveals that **2-Bromo-4-hydroxybenzaldehyde** is readily accessible for research and development purposes. The compound is typically supplied as a pale yellow to yellow-brown solid. However, researchers should note inconsistencies in the reported melting points across different suppliers, with values ranging from 154-164°C to as high as 253-254°C, underscoring the importance of verifying the physical constants of the material upon acquisition.

For easy comparison, the table below summarizes key quantitative data for **2-Bromo-4-hydroxybenzaldehyde**.

Property	Value	Source(s)
CAS Number	22532-60-1	Multiple
Molecular Formula	C ₇ H ₅ BrO ₂	Multiple
Molecular Weight	201.02 g/mol	Multiple
Appearance	Pale yellow to yellow-brown solid	BLD Pharm[2]
Purity	≥95% - 98%	Oakwood Chemical, Win-Win Chemical[3]
Melting Point	154-164 °C or 253-254 °C	TCI, American Elements
Boiling Point (Predicted)	292.4 ± 20.0 °C	ChemicalBook[4]
Density (Predicted)	1.737 ± 0.06 g/cm ³	ChemicalBook[4]
Storage Conditions	2-8°C, under inert gas	BLD Pharm[2]

Synthetic Protocols

The synthesis of **2-Bromo-4-hydroxybenzaldehyde** can be achieved through various chemical routes. Two prominent methods are detailed below.

Synthesis from 3-Bromophenol

One documented method involves the reaction of 3-bromophenol with chloroform in the presence of a strong base, a variation of the Reimer-Tiemann reaction.[4][5]

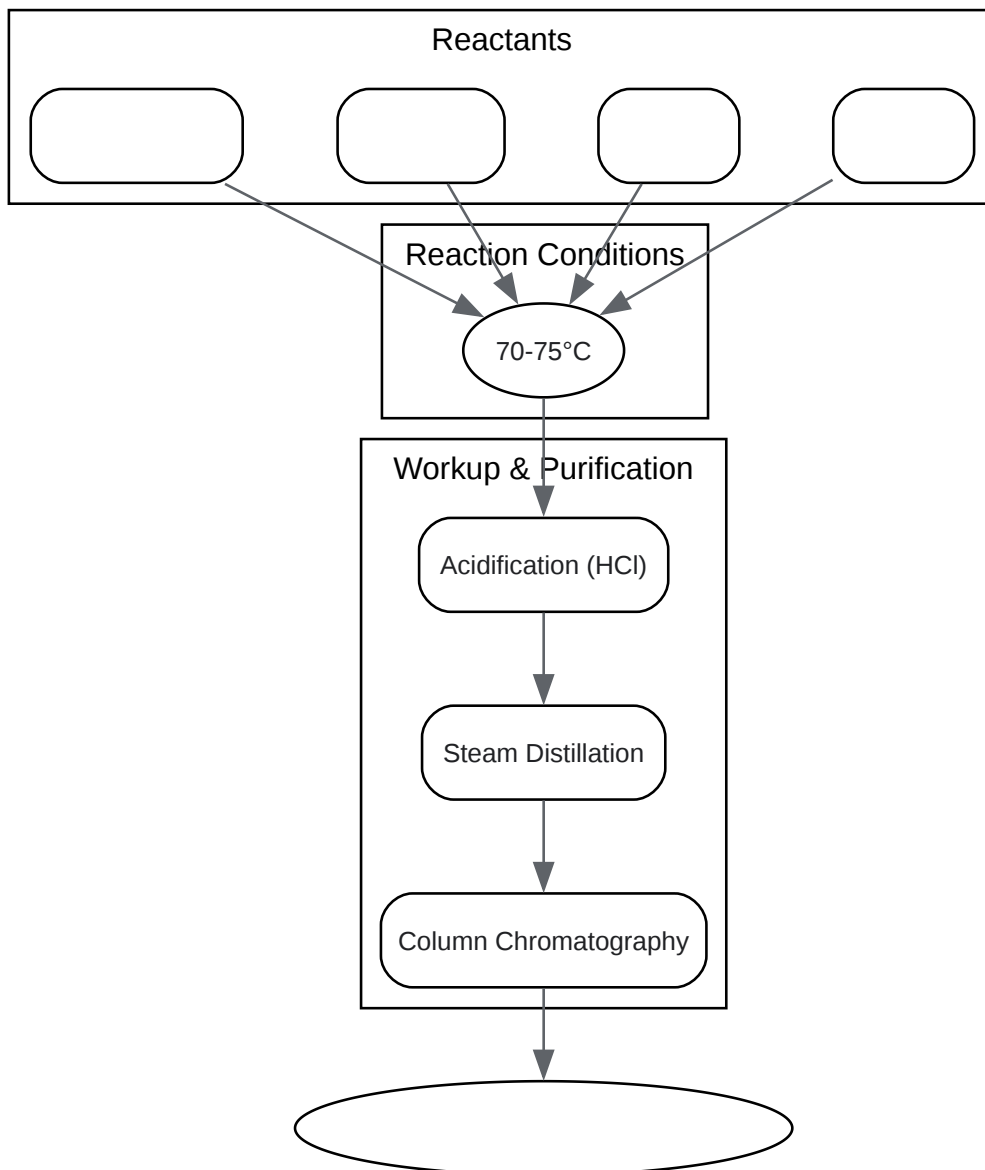
Experimental Protocol:

- A mixture of 3-bromophenol (10.04 g, 58 mmol) and a 30% aqueous sodium hydroxide solution (160 mL) is heated to 70-75°C.
- Ethanol (5 mL) is added to the mixture.

- Chloroform (28 mL, 0.35 mol) is then added dropwise while maintaining the reaction temperature.
- The reaction is stirred for several hours at 75°C.
- Upon completion, the mixture is cooled and acidified with hydrochloric acid.
- The crude product is purified by steam distillation followed by column chromatography.

This process is illustrated in the following workflow diagram.

Synthesis of 2-Bromo-4-hydroxybenzaldehyde from 3-Bromophenol

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Synthesis Workflow from 3-Bromophenol

Synthesis from 2-Bromo-4-fluorobenzaldehyde

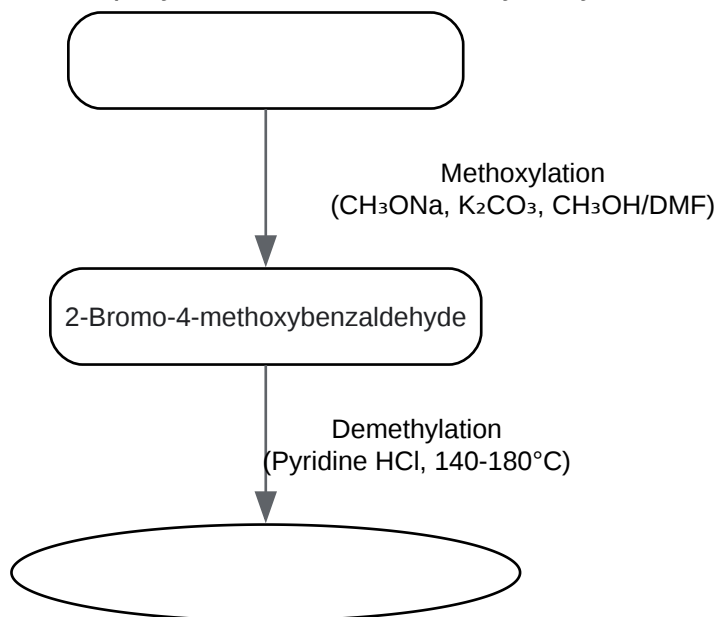
An alternative synthetic route starts from 2-bromo-4-fluorobenzaldehyde and proceeds through a two-step process involving methoxylation followed by demethylation.[6]

Experimental Protocol:

- Step 1: Synthesis of 2-bromo-4-methoxybenzaldehyde: 2-bromo-4-fluorobenzaldehyde is dissolved in a mixture of methanol and N,N-dimethylformamide containing potassium carbonate. Sodium methoxide is then added to facilitate the nucleophilic aromatic substitution of fluorine with a methoxy group.
- Step 2: Demethylation: The resulting 2-bromo-4-methoxybenzaldehyde is heated with pyridine hydrochloride at a temperature of 140-180°C for 2-8 hours to cleave the methyl ether and yield the final product.

The logical progression of this synthesis is depicted below.

Two-Step Synthesis of 2-Bromo-4-hydroxybenzaldehyde



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Two-Step Synthesis Workflow

Potential Applications and Biological Significance

While specific experimental data on the biological activity of **2-Bromo-4-hydroxybenzaldehyde** is limited, its derivatives are suggested to possess antimicrobial and antioxidant properties.[1] The structural motif of brominated hydroxybenzaldehydes is found in compounds with known biological effects. For instance, the related compound 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB signaling pathways in macrophage cells.[7] Another related molecule, 3-Bromo-4,5-dihydroxybenzaldehyde, has been found to activate the Nrf2-mediated antioxidant pathway in human keratinocytes.[8] These findings suggest that **2-Bromo-4-hydroxybenzaldehyde** could serve as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting inflammatory and oxidative stress-related pathways. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

This technical guide provides a foundational understanding of **2-Bromo-4-hydroxybenzaldehyde** for researchers and industry professionals. The detailed information on its availability, synthesis, and potential applications is intended to facilitate its use in the advancement of chemical and pharmaceutical research.

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